molecular formula C25H22N2O2 B12163538 (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12163538
M. Wt: 382.5 g/mol
InChI Key: AIJFEXCNEWPFSG-LTGZKZEYSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one features a conjugated enone backbone substituted with a benzoxazole heterocycle, a 4-(dimethylamino)phenyl group, and a 4-methylphenyl moiety.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H22N2O2/c1-17-8-12-19(13-9-17)24(28)21(16-18-10-14-20(15-11-18)27(2)3)25-26-22-6-4-5-7-23(22)29-25/h4-16H,1-3H3/b21-16+

InChI Key

AIJFEXCNEWPFSG-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a benzoxazole derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzoxazole moiety : Contributes to the compound's biological interactions.
  • Dimethylamino group : Enhances lipophilicity and potential receptor interactions.
  • Methylphenyl group : May influence binding affinity and selectivity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : It interacts with various receptors, including GABA-A receptors, which may mediate anxiolytic effects observed in studies involving zebrafish models.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyResults
Anxiolytic EffectsZebrafish ModelSignificant reduction in anxiety-like behavior at 50 µM concentration.
Enzyme InhibitionIn vitro assaysIC50 values indicated effective inhibition of target enzymes involved in cancer progression.
Antioxidant ActivityDPPH AssayDemonstrated notable scavenging activity, suggesting potential protective effects.

Case Study 1: Anxiolytic Effects in Zebrafish

A study investigated the anxiolytic effects of the compound using adult zebrafish. The results indicated that at a concentration of 50 µM, the compound significantly reduced anxiety-like behaviors compared to control groups. This effect was attributed to its interaction with GABA-A receptors and modulation of serotonergic pathways.

Case Study 2: Anticancer Properties

In another study focusing on cancer cell lines, (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was tested for its ability to inhibit tumor growth. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation in various cancer types.

Comparison with Similar Compounds

Structural Analogs with Benzoxazole Cores

(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-Isopropylphenyl)-1-(4-Methylphenyl)prop-2-en-1-one (CAS 487039-50-9)
  • Key Differences: The 4-(dimethylamino)phenyl group in the target compound is replaced with a 4-isopropylphenyl group.
  • Impact: Steric Effects: The bulky isopropyl group increases steric hindrance compared to the planar dimethylamino substituent. Electronic Effects: Isopropyl is weakly electron-donating via inductive effects, whereas –N(CH₃)₂ is strongly electron-donating through resonance. Molecular Weight: 381.47 g/mol (vs. ~395–400 g/mol estimated for the target compound).
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one
  • Key Differences: The benzoxazole is replaced with a pyrazole-hydroxyphenyl system, and the enone backbone is modified.
  • Reduced aromatic conjugation compared to the benzoxazole system.

Analogs with Triazole Substituents

Triazole-containing analogs (e.g., ) exhibit distinct electronic and steric profiles:

(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
  • Key Differences : Benzoxazole replaced with triazole; fluorophenyl substituents.
  • Impact: Electronic Effects: Fluorine atoms are electron-withdrawing, reducing electron density on the enone system. Molecular Weight: Lower (~350–360 g/mol) due to lighter substituents. Biological Relevance: Triazoles are common in antifungal agents (e.g., fluconazole analogs).
(2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (CAS 120758-55-6)
  • Key Differences : Triazole core with polychlorinated aryl groups.
  • Molecular Weight: 378.64 g/mol.

Substituent-Driven Property Variations

Compound Class Key Substituent Electronic Effect Molecular Weight (g/mol) Notable Properties (Inferred)
Target Compound –N(CH₃)₂, Benzoxazole Strong electron-donating ~395–400 High polarity, extended conjugation
Isopropyl Analog –C(CH₃)₂CH₃ Weak electron-donating 381.47 Increased steric hindrance
Triazole-Fluorophenyl –F, Triazole Electron-withdrawing ~350–360 Enhanced electrophilicity
Triazole-Chlorophenyl –Cl, Triazole Strong electron-withdrawing 378.64 Potential bioactivity (antimicrobial)

Crystallographic and Computational Insights

  • Crystallography: Analogs like (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () exhibit precise torsion angles (e.g., C8–C9–N2–C10 = −177.89°) , indicating planar enone conformations. The target compound’s dimethylamino group may introduce slight deviations due to resonance.
  • Computational Methods : Density functional theory (DFT) () predicts that electron-donating groups (e.g., –N(CH₃)₂) redshift absorption spectra by stabilizing excited states .

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